4-Fluoro-3-iso-pentoxybenzoic acid
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Overview
Description
4-Fluoro-3-iso-pentoxybenzoic acid is an organic compound with the molecular formula C12H15FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by an iso-pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iso-pentoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and iso-pentanol.
Esterification: The 4-fluorobenzoic acid is first esterified with iso-pentanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iso-pentoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Fluoro-3-iso-pentoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iso-pentoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and iso-pentoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-phenoxybenzoic acid: Similar structure but with a phenoxy group instead of an iso-pentoxy group.
4-Fluorobenzoic acid: Lacks the iso-pentoxy group, making it less complex.
3-Iso-pentoxybenzoic acid: Lacks the fluorine atom, affecting its reactivity and properties.
Uniqueness
4-Fluoro-3-iso-pentoxybenzoic acid is unique due to the presence of both the fluorine atom and the iso-pentoxy group, which confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-fluoro-3-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAWXYGYODPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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